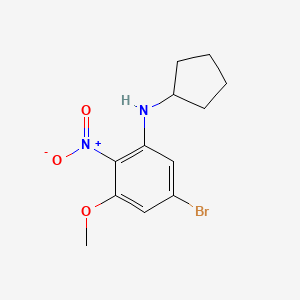
(5-Bromo-3-methoxy-2-nitro-phenyl)-cyclopentyl-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(5-Bromo-3-methoxy-2-nitro-phenyl)-cyclopentyl-amine is an organic compound characterized by the presence of a bromine atom, a methoxy group, and a nitro group attached to a phenyl ring, which is further connected to a cyclopentyl-amine moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (5-Bromo-3-methoxy-2-nitro-phenyl)-cyclopentyl-amine typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:
Amination: The substitution of a halogen atom with an amine group, often facilitated by a palladium-catalyzed cross-coupling reaction.
Cyclopentylation: The attachment of a cyclopentyl group to the amine moiety, which can be achieved through reductive amination or other suitable methods.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the implementation of green chemistry principles to minimize waste and improve efficiency.
化学反应分析
Types of Reactions
(5-Bromo-3-methoxy-2-nitro-phenyl)-cyclopentyl-amine can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under suitable conditions.
Reduction: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Substitution: The methoxy group can be replaced with other substituents via electrophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen gas with a palladium catalyst or other reducing agents like lithium aluminum hydride.
Reduction: Reagents such as sodium borohydride or catalytic hydrogenation can be used.
Substitution: Reagents like sodium methoxide or other strong bases can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amine, while substitution of the bromine atom can yield various substituted derivatives.
科学研究应用
(5-Bromo-3-methoxy-2-nitro-phenyl)-cyclopentyl-amine has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
作用机制
The mechanism of action of (5-Bromo-3-methoxy-2-nitro-phenyl)-cyclopentyl-amine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved can include inhibition or activation of specific biochemical processes, leading to desired therapeutic effects.
相似化合物的比较
Similar Compounds
(5-Bromo-3-methoxy-2-nitro-phenyl)-cyclohexyl-amine: Similar structure but with a cyclohexyl group instead of a cyclopentyl group.
(5-Bromo-3-methoxy-2-nitro-phenyl)-methyl-amine: Contains a methyl group instead of a cyclopentyl group.
(5-Bromo-3-methoxy-2-nitro-phenyl)-ethyl-amine: Contains an ethyl group instead of a cyclopentyl group.
Uniqueness
The uniqueness of (5-Bromo-3-methoxy-2-nitro-phenyl)-cyclopentyl-amine lies in its specific combination of functional groups, which can impart distinct chemical and biological properties. The presence of the cyclopentyl group may influence its steric and electronic characteristics, potentially leading to unique reactivity and interactions compared to its analogs.
属性
IUPAC Name |
5-bromo-N-cyclopentyl-3-methoxy-2-nitroaniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15BrN2O3/c1-18-11-7-8(13)6-10(12(11)15(16)17)14-9-4-2-3-5-9/h6-7,9,14H,2-5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCXGIWOQLYECCR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1[N+](=O)[O-])NC2CCCC2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15BrN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














